Nebivolol hydrochloride

Description

A cardioselective ADRENERGIC BETA-1 RECEPTOR ANTAGONIST (beta-blocker) that functions as a VASODILATOR through the endothelial L-arginine/ NITRIC OXIDE system. It is used to manage HYPERTENSION and chronic HEART FAILURE in elderly patients.

Structure

3D Structure of Parent

Properties

IUPAC Name |

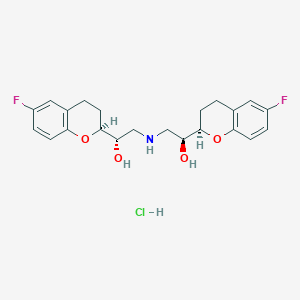

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEXHQAEWHKGCW-BIISKSHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049065 | |

| Record name | rac Nebivolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152520-56-4, 169293-50-9 | |

| Record name | 2H-1-Benzopyran-2-methanol, α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, hydrochloride (1:1), (αR,α′R,2R,2′S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152520-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac Nebivolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Nebivolol Hydrochloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the synthesis and characterization of nebivolol (B1214574) hydrochloride. Nebivolol is a third-generation beta-blocker with high selectivity for β1 adrenergic receptors and unique vasodilatory properties mediated by nitric oxide.

This document outlines a common synthetic route to nebivolol hydrochloride, details analytical methodologies for its characterization, and presents its mechanism of action through a signaling pathway diagram. The information is structured to be a practical resource for laboratory research and development.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry, as the therapeutic agent is a racemic mixture of the (SRRR)- and (RSSS)-enantiomers. A common and effective synthetic strategy begins with 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. The following is a representative synthetic protocol.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran and (±)-[1S(R)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran**

The synthesis of the key epoxide intermediates begins with the esterification of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, followed by reduction to the corresponding alcohol and subsequent oxidation to the aldehyde. The aldehyde is then converted to a mixture of diastereomeric epoxides. These diastereomers are then separated by column chromatography[1].

Step 2: Synthesis of N-benzyl Nebivolol

(±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol is reacted with (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran in an alcohol solvent, such as methanol[1][2]. The reaction is typically carried out at a temperature range of 25-70°C for 8-18 hours[2].

Step 3: Debenzylation and Formation of this compound

The N-benzyl nebivolol intermediate is debenzylated via catalytic hydrogenation. A common catalyst for this step is 10% palladium on charcoal[1][3]. The resulting nebivolol free base is then converted to the hydrochloride salt by treatment with hydrochloric acid in an organic solvent[1][3]. The final product is isolated and purified.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a critical tool for assessing the purity of this compound and for the separation of its stereoisomers.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Lichrospher 100 C-18 (5 µm, 200x4.6 mm i.d.)[4] | Ace C18 (5 µm, 4.6x250 mm i.d.)[5] | Phenomenex Gemini C-18 (5 µm, 250x4.6 mm i.d.)[6] |

| Mobile Phase | 50 mM KH2PO4 buffer (pH 3.0):acetonitrile (45:55 v/v)[4] | Methanol:water (70:30, v/v)[5] | Methanol:acetonitrile:0.02 M KH2PO4 (60:30:10, v/v/v; pH 4.0)[6] |

| Flow Rate | 1.0 ml/min[4] | 1.0 ml/min[5] | Not Specified |

| Detection | UV at 282 nm[4] | UV at 282 nm[5] | Not Specified |

| Retention Time | 3.76 min[4] | < 6 min[5] | 2.6 min[6] |

| Linearity Range | 10-150 µg/ml[4] | 0.25-8.0 µg/mL[5] | 0.2-10 µg/ml[6] |

| Limit of Detection (LOD) | 2.0 µg/ml[4] | 0.10 µg/mL[5] | 0.06 µg/ml[6] |

| Limit of Quantification (LOQ) | 10 µg/ml[4] | 0.25 µg/mL[5] | 0.2 µg/ml[6] |

Spectroscopic Analysis

Spectroscopic methods provide crucial information about the molecular structure of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Consistent with the structure of this compound[7]. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Spectral data is consistent with the proposed structure[8]. |

| FTIR (Fourier-Transform Infrared Spectroscopy) | Characteristic peaks observed at approximately 3194 cm⁻¹ (O-H stretching), 2982-2848 cm⁻¹ (C-H stretching), 1621-1544 cm⁻¹ (C=C stretching), 1302 cm⁻¹ (C-N stretching), and 1139 cm⁻¹ (C-O stretching)[9][10]. |

| MS (Mass Spectrometry) | Molecular Formula: C22H25F2NO4; Molecular Weight: 405.4 g/mol [11]. The mass spectrum is consistent with the structure of nebivolol[7]. |

Visualizing the Synthesis and Mechanism of Action

This compound Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Signaling Pathway of Nebivolol-Induced Nitric Oxide Production

Nebivolol's vasodilatory effect is primarily due to its ability to stimulate nitric oxide (NO) production in endothelial cells. This is achieved through a distinct signaling pathway that involves the activation of β3-adrenergic receptors.

Caption: Signaling cascade of nebivolol-induced nitric oxide production.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound for research purposes. The detailed protocols and data aim to facilitate the practical application of this knowledge in a laboratory setting.

References

- 1. ahajournals.org [ahajournals.org]

- 2. An improved process for the preparation of this compound - Patent 2163551 [data.epo.org]

- 3. data.epo.org [data.epo.org]

- 4. US20110250454A1 - Preparation of nebivolol - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Inhibition of eNOS Partially Blunts the Beneficial Effects of Nebivolol on Angiotensin II-Induced Signaling in H9c2 Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Nebivolol | C22H25F2NO4 | CID 71301 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Effect of Nebivolol Hydrochloride on Nitric Oxide Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebivolol (B1214574) hydrochloride, a third-generation β-adrenergic receptor antagonist, is distinguished from its predecessors by its unique vasodilatory properties, which are primarily mediated through the modulation of the nitric oxide synthase (NOS) system. This technical guide provides an in-depth analysis of the molecular mechanisms by which nebivolol impacts NOS, with a focus on endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS). It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Nebivolol is a racemic mixture of d- and l-enantiomers, with the d-enantiomer being a highly selective β1-adrenergic receptor antagonist.[1][2] Unlike traditional β-blockers, nebivolol exerts a vasodilatory effect by stimulating the L-arginine/nitric oxide (NO) pathway.[3][4][5] This action is crucial for its clinical efficacy in treating hypertension and heart failure, as it helps to decrease peripheral vascular resistance and improve endothelial function.[4][6] The modulation of NO bioavailability by nebivolol involves a multi-faceted mechanism that includes direct effects on NOS enzymes and the reduction of oxidative stress.[6][7][8]

Mechanism of Action on Nitric Oxide Synthase

Nebivolol's influence on nitric oxide production is a result of its interaction with multiple cellular targets and pathways. The primary mechanisms include the activation of eNOS and, under certain conditions, the induction of iNOS, coupled with a significant reduction in oxidative stress that preserves NO bioavailability.

Endothelial Nitric Oxide Synthase (eNOS) Activation

The vasodilatory effect of nebivolol is largely dependent on the activation of eNOS in the endothelium.[6][9] This activation is a complex process involving multiple signaling pathways:

-

β3-Adrenergic Receptor Stimulation: The l-enantiomer (B50610) of nebivolol acts as an agonist at the β3-adrenergic receptor.[10][11][12][13] This stimulation is a key event leading to eNOS activation and subsequent NO release.[10][14][15] The process is thought to involve an increase in intracellular calcium, which is a critical cofactor for eNOS activity.[16][17]

-

Estrogen Receptor Involvement: Studies have shown that the estrogen receptor is also involved in nebivolol-induced NO liberation, with complete inhibition of NO release achieved by the simultaneous blockade of β3-adrenoceptors and estrogen receptors.[18]

-

Phosphorylation of eNOS: Nebivolol has been demonstrated to increase the phosphorylation of eNOS at serine 1177, a key activating phosphorylation site.[18][19]

Inducible Nitric Oxide Synthase (iNOS)

While the primary vasodilatory effect of nebivolol is mediated by eNOS in the vasculature, some studies have indicated that nebivolol can also induce the expression and activity of iNOS, particularly in the heart.[10][20] This effect is also linked to β3-adrenergic receptor stimulation.[10][20] The increased cardiac NO production via iNOS may contribute to the cardioprotective effects of nebivolol in conditions like heart failure.[10][20]

Reduction of Oxidative Stress

A crucial aspect of nebivolol's mechanism is its ability to reduce oxidative stress, which in turn increases the bioavailability of NO.[6][7][8] Oxidative stress can lead to the "uncoupling" of eNOS, where the enzyme produces superoxide (B77818) anions (O2•−) instead of NO.[9][21] Nebivolol counteracts this in several ways:

-

Inhibition of NADPH Oxidase: Nebivolol has been shown to inhibit the activity of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature.[9][14][22]

-

Direct Scavenging of Free Radicals: Nebivolol and its metabolites possess antioxidant properties and can directly scavenge superoxide anions.[9][16]

-

Prevention of eNOS Uncoupling: By reducing oxidative stress, nebivolol helps to maintain the coupled state of eNOS, ensuring continued NO production.[1][2][6]

Quantitative Data on Nebivolol's Effects

The following tables summarize the quantitative data from various studies on the effects of nebivolol on nitric oxide synthase and related parameters.

| Parameter | Model System | Nebivolol Concentration | Observed Effect | Reference |

| NO Release | Human Umbilical Vein Endothelial Cells (HUVEC) | 10 µmol/L | +234 +/- 7% increase in DAF fluorescence at 10 min | [18] |

| Forearm Blood Flow | Normotensive Volunteers | 354 µ g/min | 91 +/- 18% increase | [23][24] |

| NO Release | Endothelial Cells from Black Donors | 1.0 µmol/L | Significant improvement in NO release | [1] |

| [NO]/[ONOO-] Ratio | Mesenteric Arteries from Spontaneously Hypertensive Rats (SHR) | 10 µmol/L | Increase from 1.14 +/- 0.11 to 3.09 +/- 0.04 | [25] |

| eNOS Activity | Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | Significant increase after 5-min contact | [16] |

| NO Production | Heart Tissue | 10⁻⁷ mol/L | Statistically significant dose-dependent increase | [10][20] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the effects of nebivolol on nitric oxide synthase.

Measurement of Nitric Oxide (NO) Production

Method: Use of Diaminofluorescein (DAF) Fluorescent Probes

Protocol:

-

Cell/Tissue Preparation: Human umbilical vein endothelial cells (HUVECs) are cultured, or murine penile tissue is incubated in an organ bath.[18][19]

-

Incubation with DAF: The cells or tissue slices are incubated with a specific fluorescence marker for NO, such as diaminofluorescein-2 (DAF-2) or diaminofluorescein (DAF).[10][18][19][20]

-

Treatment: The prepared samples are exposed to nebivolol at various concentrations and for different time intervals. Control groups are treated with a vehicle or other β-blockers like metoprolol (B1676517) or atenolol.[10][18][19][20]

-

Fluorescence Microscopy: The fluorescence intensity, which is proportional to the amount of NO produced, is measured using a fluorescence microscope.[10][18][19][20]

-

Data Analysis: The change in fluorescence over time is quantified to determine the rate of NO release.

Assessment of Vasodilation

Method: Venous Occlusion Plethysmography

Protocol:

-

Subject Preparation: The study is conducted on human volunteers, either normotensive or with essential hypertension.[23][24]

-

Drug Infusion: Nebivolol, along with other agents like carbachol (B1668302) (an endothelium-dependent agonist), nitroprusside (an NO donor), and L-NMMA (a competitive NOS inhibitor), is infused into the brachial artery.[23][24]

-

Blood Flow Measurement: Forearm blood flow is measured using venous occlusion plethysmography, a non-invasive technique that measures changes in limb volume.[23][24]

-

Data Analysis: The changes in forearm blood flow in response to the different infused drugs are recorded and analyzed to determine the contribution of the L-arginine/NO pathway to nebivolol-induced vasodilation.[23][24]

eNOS Activation and Phosphorylation

Method: Immunofluorescence Staining

Protocol:

-

Tissue Preparation: Murine penile tissue is incubated in an organ bath under control conditions or in the presence of nebivolol or metoprolol.[19]

-

Immunostaining: The tissue is stained with specific antibodies against activated eNOS and eNOS phosphorylated at serine 1177. Smooth muscle tissue is identified using a smooth muscle actin antibody.[19]

-

Microscopy: The stained tissue is visualized using fluorescence microscopy.[19]

-

Analysis: The intensity and localization of the fluorescence signal are analyzed to determine the extent of eNOS activation and phosphorylation.[19]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Nebivolol-induced eNOS activation pathway.

Caption: Nebivolol's effect on oxidative stress and eNOS coupling.

Caption: Experimental workflow for DAF-based NO measurement.

Conclusion

Nebivolol hydrochloride exhibits a complex and beneficial interaction with the nitric oxide synthase system. Its ability to stimulate eNOS and iNOS, primarily through β3-adrenergic receptor activation, coupled with its potent antioxidant properties, leads to increased nitric oxide bioavailability and vasodilation. These mechanisms distinguish nebivolol from other β-blockers and are central to its therapeutic effects. A thorough understanding of these pathways is essential for the continued development and clinical application of this and future cardiovascular drugs. This guide provides a foundational resource for researchers and professionals working to further unravel the intricate pharmacology of nebivolol and its impact on cardiovascular health.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Role of the L-arginine/nitric oxide system in the action of nebivolol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. berlin-chemie.ru [berlin-chemie.ru]

- 7. Nebivolol: a highly selective beta1-adrenergic receptor blocker that causes vasodilation by increasing nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. johnsonfrancis.org [johnsonfrancis.org]

- 12. mdpi.com [mdpi.com]

- 13. Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of eNOS Partially Blunts the Beneficial Effects of Nebivolol on Angiotensin II-Induced Signaling in H9c2 Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of DL-nebivolol, its enantiomers and metabolites on the intracellular production of superoxide and nitric oxide in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nebivolol induces eNOS activation and NO-liberation in murine corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Protective actions of nebivolol on chronic nitric oxide synthase inhibition-induced hypertension and chronic kidney disease in the rat: a comparison with angiotensin II receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Nebivolol vasodilates human forearm vasculature: evidence for an L-arginine/NO-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Nebivolol: endothelium-mediated vasodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Effect of nebivolol on endothelial nitric oxide and peroxynitrite release in hypertensive animals: Role of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Nebivolol Hydrochloride Enantiomers: A Technical Guide

Introduction

Nebivolol (B1214574) is a third-generation beta-adrenergic receptor antagonist distinguished by its unique dual mechanism of action.[1] It is administered as a racemic mixture of two enantiomers, d-nebivolol ((+)-SRRR-nebivolol) and l-nebivolol ((-)-RSSS-nebivolol), in equal proportions.[2][3] This combination of enantiomers provides a distinct cardiovascular profile, merging high selectivity for β1-adrenergic receptor blockade with nitric oxide (NO)-mediated vasodilation.[4][5] The selective β1-blocking activity is primarily attributed to d-nebivolol, while the vasodilatory properties are mediated by l-nebivolol through the modulation of endogenous nitric oxide production.[1][6] This synergistic interaction results in effective blood pressure control while maintaining left ventricular function, setting it apart from traditional beta-blockers.[3][4]

Core Pharmacological Characteristics of Nebivolol Enantiomers

The therapeutic efficacy of racemic nebivolol stems from the distinct and complementary pharmacological actions of its d- and l-enantiomers.

d-Nebivolol: The β1-Adrenergic Antagonist

The d-enantiomer, (+)-SRRR-nebivolol, is almost exclusively responsible for the potent and highly selective blockade of β1-adrenergic receptors.[2][3] This targeted antagonism is the basis for nebivolol's negative chronotropic effects (reduction in heart rate).[3][7] Studies have demonstrated that d-nebivolol possesses a significantly higher binding affinity for β1-receptors compared to its l-counterpart.[3][8] At therapeutic doses up to 10 mg daily, this selectivity is maintained in most individuals (extensive metabolizers), minimizing the β2-receptor-mediated side effects commonly associated with non-selective beta-blockers, such as bronchoconstriction.[5][7][9]

l-Nebivolol: The Vasodilatory Modulator

The l-enantiomer (B50610), (-)-RSSS-nebivolol, is the primary mediator of nebivolol's unique vasodilatory effects.[2][3] This action is not dependent on alpha-adrenergic blockade but rather on the stimulation of endothelial nitric oxide synthase (eNOS), which increases the bioavailability of nitric oxide (NO) in the vasculature.[10][11] The primary mechanism for this is believed to be agonism at the β3-adrenergic receptor, which triggers the L-arginine/NO pathway.[7][12][13] The resulting NO-mediated vasodilation leads to a reduction in systemic vascular resistance.[4] While l-nebivolol itself has minimal impact on heart rate, it synergistically enhances the blood pressure-lowering effects of the d-enantiomer.[2][3]

Synergistic Clinical Effects

The combination of d-nebivolol's β1-blockade and l-nebivolol's NO-potentiating vasodilation produces a unique hemodynamic profile.[2] The d-enantiomer effectively controls heart rate and contributes to blood pressure reduction, while the l-enantiomer counteracts the potential for unopposed vasoconstriction by decreasing peripheral resistance.[3][4] This synergistic action allows for effective antihypertensive therapy while preserving cardiac output, an effect not typically seen with conventional beta-blockers.[3][14]

Data Presentation: Quantitative Pharmacology

The following tables summarize the quantitative data regarding the binding affinities and functional activities of the nebivolol enantiomers.

Table 1: Adrenergic Receptor Binding Affinities of Nebivolol Enantiomers in Human Myocardium

| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | β1 vs. β2 Selectivity Ratio (Ki β2 / Ki β1) |

|---|---|---|---|

| d-Nebivolol | 6[3] | 150[3] | 25 |

| l-Nebivolol | 496[3] | 338[3] | 0.68 |

| Racemic Nebivolol | - | - | 40.7[15] |

Data derived from radioligand binding studies on human myocardial tissue.

Table 2: Summary of Functional Activity of Nebivolol Enantiomers

| Enantiomer | Primary Pharmacological Action | Key Clinical Effect |

|---|---|---|

| d-Nebivolol | Selective β1-Adrenergic Receptor Antagonist[2][3] | Reduction of heart rate and contribution to blood pressure lowering[3][7] |

| l-Nebivolol | Endothelial Nitric Oxide Synthase (eNOS) Activation via β3-Adrenergic Receptor Agonism[7][12][13] | Vasodilation and reduction of systemic vascular resistance[2][4] |

Signaling Pathways and Mechanisms of Action

d-Nebivolol: β1-Adrenergic Receptor Blockade Signaling

d-Nebivolol exerts its therapeutic effect by competitively blocking the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). In cardiac tissue, stimulation of this receptor by catecholamines (e.g., norepinephrine) activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase. This leads to the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, resulting in increased heart rate (chronotropy) and contractility (inotropy). d-Nebivolol interrupts this cascade at the receptor level, preventing Gs protein activation and subsequent cAMP production, thereby mitigating the effects of sympathetic stimulation on the heart.

Caption: d-Nebivolol blocks the β1-adrenergic receptor signaling cascade.

l-Nebivolol: Endothelial Nitric Oxide Synthase (eNOS) Activation Pathway

l-Nebivolol induces vasodilation by activating eNOS in endothelial cells. This process is primarily initiated through stimulation of β3-adrenergic receptors.[12][13] Activation of the β3-AR leads to a signaling cascade that results in the phosphorylation and activation of eNOS at serine 1177.[16] Activated eNOS then catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.[11] NO, a potent vasodilator, diffuses from the endothelium to adjacent vascular smooth muscle cells. There, it activates soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.

Caption: l-Nebivolol stimulates the eNOS pathway via β3-AR activation.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol describes a competitive binding assay to determine the affinity (Ki) of nebivolol enantiomers for adrenergic receptors.

1. Membrane Preparation:

-

Harvest cells expressing the target receptor (e.g., CHO cells transfected with human β1- or β2-adrenergic receptors) or use homogenized human myocardial tissue.

-

Homogenize cells/tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[17]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[17]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an assay binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[17]

2. Competitive Binding Assay:

-

To each well, add:

-

For total binding wells, add buffer instead of the competitor. For non-specific binding (NSB) wells, add a high concentration of a non-labeled antagonist (e.g., propranolol).

-

Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[17]

3. Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.[17][18]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the trapped radioactivity using a scintillation counter.[17]

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding for each competitor concentration.

-

Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the competitor.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol 2: Measurement of Nitric Oxide Production in Endothelial Cells

This protocol outlines a method to measure NO release from cultured endothelial cells in response to nebivolol enantiomers using a fluorescent probe.

1. Cell Culture:

-

Culture human umbilical vein endothelial cells (HUVEC) in appropriate endothelial cell growth medium until they form a confluent monolayer.[16]

-

Plate the cells in a suitable format for fluorescence microscopy or plate reader analysis (e.g., 96-well black-walled plates).

2. Cell Loading and Treatment:

-

Wash the HUVEC monolayer with a physiological salt solution (e.g., Krebs-Ringer buffer).

-

Load the cells with an NO-sensitive fluorescent dye, such as 4,5-diaminofluorescein (B163784) diacetate (DAF-2 DA), by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C. DAF-2 DA is cell-permeable and is deacetylated intracellularly to DAF-2, which is non-fluorescent until it reacts with an oxidized product of NO.

-

Wash the cells again to remove any excess extracellular dye.

3. Stimulation and Measurement:

-

Add the test compounds (d-nebivolol, l-nebivolol, or vehicle control) at the desired concentrations to the cells.[16]

-

Measure the fluorescence intensity at various time points using a fluorescence plate reader or microscope with appropriate excitation and emission wavelengths (e.g., ~495 nm excitation, ~515 nm emission for DAF-2).

-

An increase in fluorescence intensity over time corresponds to an increase in intracellular NO production.[16]

4. Controls and Data Analysis:

-

Include a positive control (e.g., acetylcholine (B1216132) or bradykinin) known to stimulate eNOS.

-

To confirm the NO-specificity of the signal, pre-treat some cells with an eNOS inhibitor like L-NAME (NG-nitro-L-arginine methyl ester) before adding the nebivolol enantiomer.

-

Quantify the change in fluorescence intensity relative to the baseline (before treatment) or to the vehicle control.

-

Express the results as a percentage increase in fluorescence or relative fluorescence units (RFU).

References

- 1. Pharmacology of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prografika.cl [prografika.cl]

- 4. Nebivolol: pharmacologic profile of an ultraselective, vasodilatory beta1-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nebivolol (Bystolic), a Novel Beta Blocker for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. berlin-chemie.ru [berlin-chemie.ru]

- 12. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Characterization of beta(1)-selectivity, adrenoceptor-G(s)-protein interaction and inverse agonism of nebivolol in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Nebivolol Hydrochloride: A Deep Dive into its Cardiovascular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebivolol (B1214574) is a third-generation beta-blocker that distinguishes itself from other drugs in its class through a unique dual mechanism of action: highly selective β1-adrenergic receptor antagonism and stimulation of nitric oxide (NO) production.[1][2] This singular profile confers upon nebivolol not only effective antihypertensive properties but also beneficial effects on endothelial function, oxidative stress, and cardiac remodeling.[3][4][5] This technical guide provides an in-depth exploration of the core signaling pathways modulated by nebivolol hydrochloride in various cardiovascular models, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved.

Core Signaling Pathways

Nebivolol's therapeutic effects in the cardiovascular system are primarily mediated through three interconnected signaling pathways: β-adrenergic receptor modulation, nitric oxide bioavailability, and reduction of oxidative stress.

β-Adrenergic Receptor Signaling

Nebivolol is a racemic mixture of d- and l-enantiomers. The d-enantiomer is a potent and highly selective β1-adrenergic receptor antagonist, which is the primary mechanism for its negative chronotropic and inotropic effects.[1][6] Unlike many other beta-blockers, nebivolol also exhibits agonistic activity at β3-adrenergic receptors.[7][8]

The stimulation of β3-adrenergic receptors is a key component of nebivolol's vasodilatory and cardioprotective effects.[9][10] This activation triggers a downstream cascade leading to the production of nitric oxide.[11]

Nitric Oxide (NO) Signaling Pathway

A hallmark of nebivolol is its ability to enhance nitric oxide (NO) bioavailability, a critical signaling molecule in the cardiovascular system responsible for vasodilation and maintaining vascular health.[3][12] Nebivolol stimulates endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS) to produce NO.[9][13]

The activation of eNOS by nebivolol is a multi-step process involving phosphorylation at serine residue 1177 (Ser1177) and dephosphorylation at threonine residue 495 (Thr495).[9][10] This leads to increased NO production in endothelial cells. The released NO then diffuses to vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.[3][14]

Reduction of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, plays a significant role in cardiovascular pathology.[5] Nebivolol has been shown to possess antioxidant properties, contributing to its beneficial cardiovascular effects.[3]

One of the key mechanisms by which nebivolol reduces oxidative stress is by inhibiting NADPH oxidase, a major source of superoxide (B77818) anions in the vasculature.[15][16] By reducing ROS production, nebivolol prevents the scavenging of NO by superoxide, thereby increasing its bioavailability and preserving endothelial function.[17]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of nebivolol in cardiovascular models.

Table 1: Effects of Nebivolol on Vascular Smooth Muscle Cell (VSMC) Proliferation

| Parameter | Model | Concentration | Effect | Reference |

| IC50 | Rat Aortic Smooth Muscle Cells | 4.5 µM | Inhibition of proliferation | [18] |

| Cell Number | Human Aortic Smooth Muscle Cells | 10⁻⁸ - 10⁻⁵ M | Inhibition of FCS-induced proliferation | [19] |

Table 2: Effects of Nebivolol on eNOS Activation

| Parameter | Model | Treatment | Effect | Reference |

| p-eNOS (Ser1177) | Infarcted Rat Heart | Nebivolol | Significantly increased | [9][10] |

| p-eNOS (Thr495) | Infarcted Rat Heart | Nebivolol | Significantly decreased | [9][10] |

| NO Release | Human Umbilical Vein Endothelial Cells (HUVEC) | 10 µM Nebivolol | +234 ± 7% increase in DAF fluorescence | [20] |

Table 3: Effects of Nebivolol in Animal Models of Cardiovascular Disease

| Parameter | Model | Treatment | Effect | Reference |

| Scar Area | Myocardial Infarction (Rat) | Nebivolol | Reduced by 68% compared to MI group | [9][10] |

| Diastolic Relaxation | Zucker Obese Rat | 10 mg/kg/day Nebivolol | Improved (32.8 ± 0.7 ms (B15284909) vs. 40.9 ± 2.0 ms in untreated) | [15][16] |

| NADPH Oxidase Activity | Zucker Obese Rat | 10 mg/kg/day Nebivolol | Reduced compared to untreated obese rats | [16] |

Detailed Experimental Protocols

Assessment of Vascular Smooth Muscle Cell Proliferation

-

Cell Culture: Rat or human aortic smooth muscle cells are cultured in appropriate media supplemented with fetal calf serum (FCS) to induce proliferation.[18][19]

-

Treatment: Cells are treated with varying concentrations of nebivolol or vehicle control for a specified duration (e.g., 6 days).[19]

-

Proliferation Assay: Cell proliferation can be quantified by direct cell counting using a hemocytometer or by using colorimetric assays such as the MTT or WST-1 assay, which measure metabolic activity as an indicator of cell viability and proliferation.[19]

-

Mechanism of Action Studies: To investigate the role of NO, inhibitors of NO synthase (e.g., L-NAME) can be used. To assess the involvement of the cGMP pathway, inhibitors of guanylate cyclase (e.g., ODQ) or phosphodiesterase (e.g., zaprinast) can be employed.[18] The involvement of the polyamine pathway can be studied by adding excess putrescine to the cell cultures.[18]

-

Cell Cycle Analysis: To determine the effect on the cell cycle, cells can be stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and analyzed by flow cytometry. This allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[18][19] Western blotting can be used to analyze the expression and phosphorylation status of cell cycle regulatory proteins such as Cdk2, p27Kip1, and pRb.[19]

Measurement of eNOS Activation

-

Animal Model: A common model is the myocardial infarction model in rats, induced by ligation of the left anterior descending (LAD) artery.[9][10]

-

Treatment: Animals are treated with nebivolol or vehicle control for a specified period following the induction of myocardial infarction.[9][10]

-

Tissue Preparation: At the end of the treatment period, hearts are excised, and the infarcted and non-infarcted regions of the left ventricle are separated. Protein lysates are prepared from these tissues.[9][10]

-

Western Blotting: The phosphorylation status of eNOS at Ser1177 and Thr495 is determined by Western blotting using phospho-specific antibodies. Total eNOS levels are also measured to normalize the phosphorylation data.[9][10]

-

In Vitro NO Release: Human umbilical vein endothelial cells (HUVECs) can be used to measure NO release directly. Cells are treated with nebivolol, and the production of NO in the cell culture supernatant is quantified using a fluorescent probe such as diaminofluorescein (DAF).[20]

Evaluation of Oxidative Stress

-

Animal Model: The Zucker obese rat is a well-established model of obesity, insulin (B600854) resistance, and increased oxidative stress.[15][16]

-

Treatment: Rats are treated with nebivolol (e.g., 10 mg/kg/day) or vehicle for a defined period (e.g., 21 days).[15][16]

-

Measurement of NADPH Oxidase Activity: Myocardial tissue is homogenized, and NADPH oxidase activity is measured by lucigenin-enhanced chemiluminescence, which detects superoxide production.[16]

-

Immunohistochemistry: The expression of NADPH oxidase subunits (e.g., Nox2, Nox4, Rac1, p47phox) and markers of oxidative stress (e.g., 3-nitrotyrosine) can be visualized and quantified in myocardial tissue sections using immunohistochemistry.[15][16]

-

Measurement of NO and Peroxynitrite: In vitro studies using nanosensors can be employed to measure the real-time release of NO and peroxynitrite from isolated blood vessels (e.g., mesenteric arteries) from normotensive and hypertensive animals treated with nebivolol.[21]

Conclusion

This compound's unique pharmacological profile, characterized by its high β1-selectivity and its ability to stimulate NO production via β3-adrenergic receptor agonism, sets it apart from other beta-blockers. The signaling pathways it modulates—enhancing NO bioavailability, reducing oxidative stress, and inhibiting vascular smooth muscle cell proliferation—contribute to its efficacy in managing hypertension and its potential for cardioprotection and improving endothelial dysfunction. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals seeking to understand and further investigate the intricate molecular mechanisms of nebivolol in cardiovascular models.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nebivolol: impact on cardiac and endothelial function and clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effects of nebivolol from oxidative stress to prevent hypertension-related target organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oatext.com [oatext.com]

- 9. Nebivolol Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling | PLOS One [journals.plos.org]

- 10. Nebivolol Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. berlin-chemie.ru [berlin-chemie.ru]

- 13. Nebivolol protects against myocardial infarction injury via stimulation of beta 3-adrenergic receptors and nitric oxide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nebivolol: a selective beta(1)-adrenergic receptor antagonist that relaxes vascular smooth muscle by nitric oxide- and cyclic GMP-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nebivolol improves diastolic dysfunction and myocardial remodeling through reductions in oxidative stress in the Zucker obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. ahajournals.org [ahajournals.org]

- 18. Nebivolol inhibits vascular smooth muscle cell proliferation by mechanisms involving nitric oxide but not cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nebivolol inhibits human aortic smooth muscle cell growth: effects on cell cycle regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of nebivolol on endothelial nitric oxide and peroxynitrite release in hypertensive animals: Role of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Nebivolol: A Third-Generation Beta-Blocker with a Unique Vasodilatory Profile

A Technical Guide for Researchers and Drug Development Professionals

Nebivolol (B1214574) stands as a significant advancement in the class of β-adrenergic receptor antagonists, distinguished by its high selectivity for the β1 receptor and a novel vasodilatory action mediated by the nitric oxide (NO) pathway. This unique dual mechanism of action confers a favorable hemodynamic profile, setting it apart from previous generations of beta-blockers. This technical guide provides an in-depth exploration of the discovery, development, and core scientific principles underlying nebivolol's distinct pharmacology.

Medicinal Chemistry and Stereoselectivity: The Foundation of a Dual-Action Ligand

The development of nebivolol was a result of extensive structure-activity relationship (SAR) studies aimed at creating a β1-selective blocker with additional beneficial cardiovascular effects. The chemical structure of nebivolol is unique among beta-blockers, featuring four chiral centers, which results in a total of ten stereoisomers. The commercially available drug is a racemic mixture of two enantiomers: the d-nebivolol ((+)-[2S[2R[R[R]]]]) and the l-nebivolol ((-)-[2R[2S[S[S]]]]).[1][2]

A critical aspect of nebivolol's pharmacology lies in the distinct roles of its stereoisomers. The d-enantiomer is primarily responsible for the potent and highly selective β1-adrenergic receptor blockade.[3][4] In contrast, the l-enantiomer (B50610) is associated with the stimulation of endothelial nitric oxide synthase (eNOS), leading to vasodilation.[2][4] This synergistic interaction between the two enantiomers is central to the drug's clinical efficacy and tolerability.[4]

The synthesis of nebivolol is a complex process due to the presence of multiple chiral centers. The general approach involves the synthesis of the chromane-epoxide intermediates and subsequent coupling with a protected iminodiethanol backbone. The separation of the desired diastereomers is a critical and challenging step in the manufacturing process.[5][6]

In Vitro Pharmacology: Unraveling High β1-Selectivity

The high β1-selectivity of nebivolol is a key feature that minimizes the side effects associated with non-selective β-blockade, such as bronchoconstriction. This selectivity has been quantified through extensive in vitro radioligand binding assays.

Table 1: In Vitro Binding Affinity and Selectivity of Nebivolol and its Enantiomers

| Compound | Receptor Subtype | Ki (nM) | β2/β1 Selectivity Ratio | Reference |

| Nebivolol (racemate) | β1 | 0.9 | 50 | [3] |

| β2 | - | |||

| d-Nebivolol ((S,R,R,R)) | β1 | - | 175 (relative to l-nebivolol) | [3] |

| l-Nebivolol ((R,S,S,S)) | β1 | - | [3] | |

| Nebivolol (racemate) | β1 | - | 46.1 | [7] |

| β2 | - |

Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. The β2/β1 selectivity ratio is calculated by dividing the Ki for the β2 receptor by the Ki for the β1 receptor. A higher ratio indicates greater selectivity for the β1 receptor.

Experimental Protocol: Radioligand Binding Assay for β-Adrenoceptor Selectivity

This protocol outlines a general method for determining the binding affinity and selectivity of a compound like nebivolol for β1 and β2-adrenergic receptors.

Objective: To determine the Ki of the test compound for β1 and β2-adrenoceptors.

Materials:

-

Membrane Preparations: Membranes from cells stably expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

-

Radioligand: A non-selective β-adrenoceptor radioligand such as [3H]CGP-12177 or [125I]iodocyanopindolol.

-

Selective Blockers: A highly selective β2-blocker (e.g., ICI 118,551) and a highly selective β1-blocker (e.g., CGP 20712-A) to isolate binding to each receptor subtype.

-

Test Compound: Nebivolol or its enantiomers.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Reaction Setup: In microtiter plates, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of the test compound.

-

Selective Receptor Binding: To determine β1-receptor binding, incubate the components in the presence of a concentration of the selective β2-blocker sufficient to saturate the β2 receptors. Conversely, to determine β2-receptor binding, incubate in the presence of a saturating concentration of the selective β1-blocker.

-

Non-specific Binding: A separate set of wells containing a high concentration of a non-selective antagonist (e.g., propranolol) is used to determine non-specific binding.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki is then calculated using the Cheng-Prusoff equation.

Workflow Diagram: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Mechanism of Action: The Nitric Oxide-Mediated Vasodilation Pathway

A key differentiator of nebivolol is its ability to induce vasodilation through the stimulation of endothelial nitric oxide (NO) production. This effect is primarily attributed to the l-enantiomer.[4] The signaling cascade leading to NO release is complex and involves multiple pathways.

Studies have shown that nebivolol stimulates eNOS activity through a mechanism that involves β3-adrenergic receptor agonism.[8] This activation leads to the phosphorylation of eNOS at Serine 1177, a key step in increasing its enzymatic activity.[9] Furthermore, some evidence suggests the involvement of estrogen receptors and an ATP-dependent P2Y-mediated pathway in nebivolol-induced eNOS activation.[9][10] The activation of AMP-activated protein kinase (AMPK) also appears to be an upstream event in this signaling cascade.[8]

Signaling Pathway: Nebivolol-Induced eNOS Activation

Caption: Nebivolol-induced eNOS activation signaling pathway.

Pharmacokinetics and Metabolism: Influence of CYP2D6 Polymorphism

Nebivolol undergoes extensive hepatic metabolism, primarily through the cytochrome P450 2D6 (CYP2D6) enzyme.[11] The activity of CYP2D6 is subject to genetic polymorphism, leading to different metabolizer phenotypes: extensive metabolizers (EMs) and poor metabolizers (PMs). This variation significantly impacts the pharmacokinetic profile of nebivolol.

Table 2: Pharmacokinetic Parameters of d-Nebivolol in CYP2D6 Extensive vs. Poor Metabolizers

| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Fold-Increase (PM vs. EM) | Reference |

| Cmax (ng/mL) | - | - | ~5 | [12] |

| AUC (ng·h/mL) | - | - | ~10 | [12] |

| t1/2 (hours) | ~12 | ~19 | ~1.6 | [12] |

| Oral Bioavailability | 12% | 96% | 8 | [13] |

Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve. t1/2: Elimination half-life.

Despite these significant pharmacokinetic differences, clinical studies have shown that the efficacy and safety of nebivolol are comparable between EMs and PMs, and therefore, no dose adjustment is typically required based on CYP2D6 metabolizer status.[12] This is likely due to the contribution of active metabolites to the overall β-blocking effect.

Clinical Development and Efficacy

Nebivolol has been extensively studied in clinical trials for the treatment of hypertension. These trials have consistently demonstrated its efficacy in lowering blood pressure, both as monotherapy and in combination with other antihypertensive agents.

Table 3: Placebo-Subtracted Reductions in Blood Pressure from a Large-Scale Clinical Trial

| Nebivolol Dose (once daily) | Trough Sitting Diastolic BP Reduction (mmHg) | Trough Sitting Systolic BP Reduction (mmHg) | Reference |

| 5 mg | -4.9 to -5.5 | - | [14] |

| 10 mg | - | -6.0 to -6.8 | [14] |

| 20 mg | - | - | [11] |

| 40 mg | - | - | [11] |

Data represent the least-squares mean reductions from baseline compared to placebo.

Experimental Design: A Representative Phase III Clinical Trial

Objective: To evaluate the efficacy and safety of nebivolol monotherapy in patients with mild to moderate hypertension.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Adult patients with a sitting diastolic blood pressure (DBP) between 95 and 109 mmHg.

Treatment: Patients are randomized to receive once-daily doses of nebivolol (e.g., 1.25, 2.5, 5, 10, 20, 40 mg) or placebo for a specified duration (e.g., 12 weeks).

Primary Efficacy Endpoint: The change from baseline in trough sitting DBP.

Secondary Efficacy Endpoints: Change from baseline in trough sitting systolic blood pressure (SBP), and response rates (proportion of patients achieving a target DBP or a specified reduction in DBP).

Safety Assessments: Monitoring of adverse events, laboratory parameters, and vital signs.

Workflow Diagram: Clinical Trial for Antihypertensive Efficacy

References

- 1. Stereochemical comparison of nebivolol with other beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. data.epo.org [data.epo.org]

- 6. CN103833717A - Synthetic method of nebivolol - Google Patents [patents.google.com]

- 7. Beta 1-adrenoceptor selectivity of nebivolol and bisoprolol. A comparison of [3H]CGP 12.177 and [125I]iodocyanopindolol binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of eNOS Partially Blunts the Beneficial Effects of Nebivolol on Angiotensin II-Induced Signaling in H9c2 Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The favorable kinetics and balance of nebivolol-stimulated nitric oxide and peroxynitrite release in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Randomized, Double‐Blind, Placebo‐Controlled Parallel‐Group Study to Assess the Efficacy and Safety of Nebivolol, a Novel β‐Blocker, in Patients With Mild to Moderate Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nebivolol (Bystolic), a Novel Beta Blocker for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Nebivolol Hydrochloride's Interaction with Beta-3 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nebivolol (B1214574), a third-generation beta-blocker, distinguishes itself from other agents in its class through a unique pharmacological profile that combines high selectivity for β1-adrenergic receptor antagonism with a vasodilatory effect mediated by agonism at the β3-adrenergic receptor. This interaction with the β3-adrenergic receptor stimulates the production of nitric oxide (NO), contributing to its antihypertensive and cardioprotective effects. This technical guide provides an in-depth analysis of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the binding and functional activity of nebivolol at the β3-adrenergic receptor. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research.

Quantitative Analysis of Nebivolol's Adrenergic Receptor Interactions

The binding affinity of nebivolol for β-adrenergic receptor subtypes is a critical determinant of its pharmacological effects. The following table summarizes the quantitative data on nebivolol's binding affinity (pKi) for β1, β2, and β3-adrenergic receptors. A higher pKi value indicates a higher binding affinity.

| Compound | Receptor Subtype | pKi | Species/Tissue | Reference |

| Nebivolol | β1-Adrenergic | 9.17 | Human | [1] |

| Nebivolol | β2-Adrenergic | 7.96 | Human | [1] |

| Nebivolol | β3-Adrenergic | 5.6 | Human | [1] |

Note: The lower pKi value for the β3-adrenergic receptor indicates a lower binding affinity compared to β1 and β2 receptors.[1]

Signaling Pathways of Nebivolol at the Beta-3 Adrenergic Receptor

Nebivolol's agonism at the β3-adrenergic receptor initiates a signaling cascade that results in the production of nitric oxide (NO), a key molecule in vasodilation and cardioprotection.[2][3] The primary pathway involves the activation of nitric oxide synthase (NOS) isoforms.

Endothelial Nitric Oxide Synthase (eNOS) and Neuronal Nitric Oxide Synthase (nNOS) Activation

In cardiovascular tissues, nebivolol's stimulation of the β3-adrenergic receptor leads to the activation of both endothelial NOS (eNOS) and neuronal NOS (nNOS).[4][5] This activation results in an increased production of NO, which then diffuses to vascular smooth muscle cells, leading to relaxation and vasodilation. This mechanism is central to nebivolol's ability to reduce blood pressure.[3][6]

Inducible Nitric Oxide Synthase (iNOS) Activation in the Heart

In the heart, nebivolol has been shown to induce NO production through the activation of inducible NOS (iNOS).[7][8] This effect is also mediated by the β3-adrenergic receptor and contributes to the cardioprotective effects of the drug, particularly in the context of myocardial infarction.[4][7][8]

The following diagram illustrates the signaling pathway initiated by nebivolol's interaction with the β3-adrenergic receptor.

Experimental Protocols

The characterization of nebivolol's interaction with the β3-adrenergic receptor relies on a combination of binding and functional assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of nebivolol for the β3-adrenergic receptor.

Objective: To determine the inhibitory constant (Ki) of nebivolol for the β3-adrenergic receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparations from cells or tissues expressing β3-adrenergic receptors.

-

Radioligand: [¹²⁵I]-cyanopindolol (a non-selective β-adrenergic antagonist).

-

Non-selective antagonist for determining non-specific binding: Propranolol.

-

Test compound: Nebivolol hydrochloride.

-

Assay Buffer: Tris-HCl buffer with MgCl₂.

-

Bovine Serum Albumin (BSA).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing β3-adrenergic receptors in a cold buffer and prepare membrane fractions by differential centrifugation.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of [¹²⁵I]-cyanopindolol, and increasing concentrations of unlabeled nebivolol. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of propranolol).

-

Incubation: Incubate the tubes at a defined temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the nebivolol concentration. Determine the IC50 value (the concentration of nebivolol that inhibits 50% of specific radioligand binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a radioligand competition binding assay.

Functional Assay: Nitric Oxide (NO) Production Measurement

This assay measures the functional consequence of nebivolol's agonism at the β3-adrenergic receptor, which is the production of NO.

Objective: To quantify the dose-dependent production of NO in response to nebivolol stimulation in cells or tissues expressing β3-adrenergic receptors.

Materials:

-

Primary endothelial cells or cardiac tissue explants.

-

This compound.

-

β3-adrenergic receptor antagonist (e.g., SR59230A) for specificity testing.

-

Fluorescent NO probe (e.g., 4,5-diaminofluorescein (B163784) diacetate, DAF-2 DA).

-

Fluorescence microscope or plate reader.

Procedure:

-

Cell/Tissue Culture: Culture endothelial cells or maintain cardiac tissue explants in appropriate media.

-

Loading with NO Probe: Load the cells or tissues with the fluorescent NO probe DAF-2 DA, which becomes fluorescent upon reacting with NO.

-

Stimulation: Treat the loaded cells or tissues with increasing concentrations of nebivolol. Include a control group without nebivolol and a group pre-treated with a β3-adrenergic receptor antagonist to confirm the specificity of the response.

-

Fluorescence Measurement: Measure the fluorescence intensity at various time points using a fluorescence microscope or a plate reader. The increase in fluorescence is proportional to the amount of NO produced.

-

Data Analysis: Plot the change in fluorescence intensity against the logarithm of the nebivolol concentration to generate a dose-response curve. Calculate the EC50 (the concentration of nebivolol that produces 50% of the maximal response) and the Emax (the maximum effect).

The following diagram illustrates the workflow for measuring NO production.

Conclusion

Nebivolol's interaction with the β3-adrenergic receptor is a key differentiator in its class, providing a mechanism for vasodilation and cardioprotection through the stimulation of nitric oxide production. The combination of high β1-selectivity and β3-agonism contributes to its favorable hemodynamic profile and clinical efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation of nebivolol and the development of novel cardiovascular therapies targeting the β3-adrenergic receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

- 4. Nebivolol Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling | PLOS One [journals.plos.org]

- 5. Nebivolol protects against myocardial infarction injury via stimulation of beta 3-adrenergic receptors and nitric oxide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. ahajournals.org [ahajournals.org]

- 8. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Nebivolol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antioxidant properties of nebivolol (B1214574) hydrochloride, a third-generation beta-blocker with vasodilatory effects. Beyond its primary cardiovascular indications, nebivolol exhibits significant antioxidant activity, a characteristic that contributes to its therapeutic profile. This document summarizes key quantitative data, details experimental protocols for assessing its antioxidant capacity, and visualizes the underlying signaling pathways.

Core Mechanisms of Antioxidant Action

Nebivolol's antioxidant effects are multifaceted, primarily revolving around its ability to modulate nitric oxide (NO) bioavailability and mitigate oxidative stress. Key mechanisms include:

-

Increased Nitric Oxide (NO) Bioavailability: Nebivolol enhances the production and availability of NO, a crucial signaling molecule with vasodilatory and antioxidant properties. This is achieved through the stimulation of endothelial nitric oxide synthase (eNOS) and the prevention of eNOS uncoupling.[1][2][3]

-

Inhibition of NADPH Oxidase: A major source of reactive oxygen species (ROS) in the vasculature is the NADPH oxidase enzyme complex. Nebivolol has been shown to inhibit the activity of this enzyme, thereby reducing the production of superoxide (B77818) anions (O₂⁻).[2][3][4]

-

Reduction of Reactive Oxygen Species (ROS): By inhibiting sources of ROS and potentially through direct scavenging activities, nebivolol effectively lowers the levels of detrimental free radicals in cellular systems.[5][6][7]

-

Prevention of eNOS Uncoupling: In states of oxidative stress, eNOS can become "uncoupled," producing superoxide instead of NO. Nebivolol helps to maintain the coupled state of eNOS, ensuring continued NO production and preventing further oxidative stress.[1][3][8]

Quantitative Analysis of Antioxidant Properties

The antioxidant effects of nebivolol have been quantified in various in vitro studies. The following tables summarize key findings, providing a comparative overview of its efficacy.

| Parameter Measured | Model System | Treatment | Result | Reference(s) |

| Nitric Oxide (NO) and Peroxynitrite (ONOO⁻) Ratio | Endothelium of spontaneously hypertensive rats (SHR) | 10 µM Nebivolol | Increased the [NO]/[ONOO⁻] ratio from 1.14 ± 0.11 to 3.09 ± 0.04, indicating a shift towards NO bioavailability and reduced nitroxidative stress.[8] | [8] |

| Reactive Oxygen Species (ROS) Production | EAhy926 endothelial cells exposed to aristolochic acid | 10 nM Nebivolol pretreatment | Significantly inhibited the increase in ROS levels induced by aristolochic acid.[5] | [5] |

| Superoxide Dismutase (SOD) Activity | Patients with cardiac syndrome-X | 5 mg/day Nebivolol for 12 weeks | Significantly increased serum SOD activity compared to baseline and to metoprolol (B1676517) treatment.[7] | [7] |

| Malondialdehyde (MDA) Levels | Patients with cardiac syndrome-X | 5 mg/day Nebivolol for 12 weeks | Significantly reduced serum MDA levels, a marker of lipid peroxidation, compared to baseline and to metoprolol treatment.[7] | [7] |

| NADPH Oxidase Activity | Heart membranes from angiotensin II-infused animals | In vitro treatment with nebivolol | Inhibited NADPH oxidase activity.[3] | [3] |

| Antioxidant Enzyme Gene Expression (CAT, SOD2, GPx) | H9c2 cardiomyoblasts stimulated with Angiotensin II | 1µM Nebivolol pretreatment | Significantly increased the mRNA levels of Catalase (CAT), Superoxide Dismutase 2 (SOD2), and Glutathione Peroxidase (GPx) compared to Angiotensin II alone.[6] | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro antioxidant assays relevant to the study of nebivolol hydrochloride.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is adapted from studies investigating the effect of nebivolol on ROS production in endothelial cells.[5]

-

Cell Culture: Human endothelial cells (e.g., EAhy926 or HUVECs) are cultured in appropriate media and conditions until they reach the desired confluence.

-

Treatment: Cells are pre-incubated with this compound at various concentrations for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: An ROS-inducing agent (e.g., aristolochic acid, angiotensin II, or H₂O₂) is added to the cell culture medium.

-

Staining with DCFDA: The cells are then treated with 2′,7′-dichlorodihydrofluorescein diacetate (DCFDA), a fluorescent probe that measures intracellular ROS.

-

Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. A decrease in fluorescence in nebivolol-treated cells compared to the control indicates a reduction in ROS levels.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The protocol is based on standard FRAP assay methodologies.

-

Reagent Preparation:

-

Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in distilled water.

-

TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

-

FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.

-

-

Assay Procedure:

-

Add a small volume of the this compound solution to a microplate well.

-

Add the freshly prepared FRAP reagent to the well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

-

Quantification: A standard curve is generated using a known antioxidant (e.g., Trolox or FeSO₄). The antioxidant capacity of nebivolol is expressed as equivalents of the standard.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of a compound.

-

Reagent Preparation: Prepare a solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol). The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.

-

Assay Procedure:

-

Add various concentrations of this compound to microplate wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the nebivolol solution. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in nebivolol's antioxidant effects and a typical experimental workflow for assessing these properties.

Conclusion

The in vitro evidence strongly supports the antioxidant properties of this compound. Its ability to enhance nitric oxide bioavailability, inhibit NADPH oxidase, and reduce reactive oxygen species contributes to its beneficial cardiovascular effects. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of nebivolol's antioxidant actions.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of eNOS Partially Blunts the Beneficial Effects of Nebivolol on Angiotensin II-Induced Signaling in H9c2 Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nebivolol inhibits superoxide formation by NADPH oxidase and endothelial dysfunction in angiotensin II-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protective Effect of Nebivolol against Oxidative Stress Induced by Aristolochic Acids in Endothelial Cells [mdpi.com]

- 6. Differential effects of β-blockers nebivolol and metoprolol on mitochondrial biogenesis and antioxidant defense in angiotensin II-induced pathology in H9c2 cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]